molecular formula C7H4FN3O2 B13928353 7-fluoro-4-nitro-1H-indazole

7-fluoro-4-nitro-1H-indazole

Cat. No.: B13928353
M. Wt: 181.12 g/mol
InChI Key: AFRBFDCKBJOMFE-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Modern Chemical and Biological Sciences

The indazole nucleus is a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is a key component in a variety of therapeutic agents. pnrjournal.comresearchgate.net Although relatively rare in nature, with only a handful of naturally occurring indazole-containing compounds identified, synthetic indazole derivatives have demonstrated a broad spectrum of biological activities. pnrjournal.commdpi.com This has led to extensive research into their synthesis and functionalization. pnrjournal.com

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. pnrjournal.com The indazole ring system fits this description, being present in numerous commercially available drugs and compounds under clinical investigation. researchgate.netresearchgate.netnih.gov Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, contributes to its promiscuous binding capabilities. nih.gov The development of efficient synthetic methods, including catalytic C-H functionalization, has further expanded the accessibility and diversity of indazole derivatives for research purposes. pnrjournal.comsmolecule.com

Nitrogen-containing heterocycles are a dominant feature in the landscape of pharmaceuticals, with a significant majority of FDA-approved small-molecule drugs containing at least one such ring system. nih.govmdpi.comopenmedicinalchemistryjournal.com These structures are integral to the building blocks of life, such as DNA and RNA, and are found in a vast number of natural products and synthetic drugs. nih.govijsrtjournal.com The presence of nitrogen atoms imparts specific physicochemical properties, including the ability to act as hydrogen bond donors and acceptors, which is crucial for molecular recognition at biological targets. nih.gov The versatility of nitrogen-containing heterocycles allows for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability, making them indispensable tools in the medicinal chemist's arsenal. nih.govresearchgate.net

Contextualizing 7-fluoro-4-nitro-1H-indazole within Indazole Analogues

This compound is a specific example of a substituted indazole, where the core structure is decorated with a fluorine atom at the 7-position and a nitro group at the 4-position. These substituents profoundly influence the molecule's electronic properties and reactivity.

The introduction of a fluorine atom and a nitro group onto the indazole scaffold has significant electronic consequences. Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group through the inductive effect. smolecule.com This can enhance metabolic stability and influence the acidity of nearby protons. smolecule.com The nitro group is also a powerful electron-withdrawing group, both inductively and through resonance. smolecule.com The presence of these two groups deactivates the benzene (B151609) ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, providing a handle for further chemical modification. smolecule.com For instance, the nitro group can be reduced to an amino group, which can then be used in a variety of coupling reactions.

The specific placement of substituents on the indazole ring, known as positional isomerism, is critical in determining the biological activity and chemical reactivity of the molecule. google.comresearchgate.net For example, the reaction of indazoles with formaldehyde (B43269) has been shown to yield different isomers depending on the position of the nitro group. nih.govacs.orgresearchgate.net Specifically, 4-nitro, 5-nitro, and 6-nitro-1H-indazoles react to form the corresponding (1H-indazol-1-yl)methanol derivatives, whereas 7-nitro-1H-indazole does not react under the same conditions. nih.govresearchgate.net This highlights the profound influence of substituent positioning on the reactivity of the indazole nucleus. Furthermore, the regioselectivity of N-alkylation reactions is also heavily influenced by the steric and electronic effects of substituents on the indazole ring. researchgate.net

Scope and Objectives of Academic Inquiry for this compound

Academic research into this compound and related compounds is driven by the desire to understand the fundamental structure-activity relationships of substituted indazoles. The unique combination of a fluorine atom and a nitro group at specific positions presents an interesting case study for exploring electronic effects and reactivity patterns. Investigations may focus on its potential as a building block in the synthesis of more complex molecules with potential therapeutic applications. For example, similar structures have been investigated for their potential as anticancer agents and protein kinase inhibitors. The study of such compounds contributes to the broader understanding of how specific functional groups and their placement on a privileged scaffold can modulate biological activity.

Interactive Data Table: Properties of Selected Indazole Derivatives

Compound NameMolecular FormulaKey SubstituentsNoteworthy Research Finding
This compoundC₇H₄FN₃O₂7-fluoro, 4-nitroSubject of academic inquiry for its specific electronic properties.
4-nitro-1H-indazoleC₇H₅N₃O₂4-nitroReacts with formaldehyde to form (1H-indazol-1-yl)methanol. nih.govresearchgate.net
5-nitro-1H-indazoleC₇H₅N₃O₂5-nitroReacts with formaldehyde to form (1H-indazol-1-yl)methanol. nih.govresearchgate.net
6-nitro-1H-indazoleC₇H₅N₃O₂6-nitroReacts with formaldehyde to form (1H-indazol-1-yl)methanol. nih.govresearchgate.net
7-nitro-1H-indazoleC₇H₅N₃O₂7-nitroDoes not react with formaldehyde under conditions where other nitro-isomers do. nih.govresearchgate.net
4-fluoro-3-iodo-7-nitro-1H-indazoleC₇H₃FIN₃O₂4-fluoro, 3-iodo, 7-nitroInvestigated for potential anticancer activity and as a protein kinase inhibitor.
5-bromo-7-nitro-1H-indazoleC₇H₄BrN₃O₂5-bromo, 7-nitroA commercially available substituted indazole derivative. fluorochem.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

7-fluoro-4-nitro-1H-indazole

InChI

InChI=1S/C7H4FN3O2/c8-5-1-2-6(11(12)13)4-3-9-10-7(4)5/h1-3H,(H,9,10)

InChI Key

AFRBFDCKBJOMFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C=NN2)F

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Fluoro 4 Nitro 1h Indazole and Its Derivatives

Established Cyclization Strategies for Indazole Core Formation

The formation of the indazole core is a critical step in the synthesis of 7-fluoro-4-nitro-1H-indazole. Established methods predominantly involve the cyclization of appropriately substituted aromatic precursors.

Cyclization of Ortho-Substituted Precursors

A common and effective approach to constructing the indazole ring involves the intramolecular cyclization of ortho-substituted aromatic compounds. These precursors are designed to contain reactive groups positioned to facilitate the formation of the pyrazole (B372694) ring fused to the benzene (B151609) ring.

One of the most direct methods for synthesizing indazoles is the reaction of ortho-halogenated benzaldehydes with hydrazine (B178648). sci-hub.se For instance, 7-fluoro-1H-indazole can be prepared by reacting 2-fluorobenzaldehyde (B47322) with hydrazine hydrate (B1144303), often under reflux conditions. chemicalbook.com This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution to yield the indazole ring. The fluorine atom at the 2-position is displaced by the terminal nitrogen of the hydrazine moiety, leading to the cyclized product. Subsequent nitration would be required to introduce the nitro group at the 4-position to yield this compound.

A general procedure for the synthesis of fluoro-1H-indazoles involves treating the substituted 2-fluorobenzaldehyde with hydrazine hydrate. chemicalbook.com The reaction mixture is typically heated to reflux for several hours. chemicalbook.com After completion, the product is isolated by filtration and extraction. chemicalbook.com

Table 1: Hydrazine-mediated Cyclization for Fluoro-1H-indazoles

Starting Material Reagent Conditions Product Yield Reference

This table is representative of the general method and not specific to the 4-nitro derivative.

Another established route to the 1H-indazole skeleton is the reductive cyclization of ortho-nitro-ketoximes. semanticscholar.orgresearchgate.net This method involves the conversion of an ortho-nitroketone to its corresponding oxime, followed by a reduction step that concurrently closes the pyrazole ring. Various reducing agents and catalysts can be employed for this transformation. For example, systems like carbon monoxide catalyzed by Group 8 metal carbonyl complexes have been shown to be effective. semanticscholar.org This approach offers a pathway under neutral conditions, which can be advantageous for substrates with sensitive functional groups. semanticscholar.org To synthesize this compound via this route, one would start with a precursor like 2-fluoro-5-nitro-acetophenone, convert it to the corresponding ketoxime, and then perform the reductive cyclization.

The process typically involves reacting an o-nitro-ketoxime with carbon monoxide in the presence of a catalyst such as [Cp*Fe(CO)2]2. semanticscholar.org

Diazotization and Cyclization Approaches

Diazotization of ortho-substituted anilines followed by intramolecular cyclization is a classical and widely used method for indazole synthesis. sci-hub.se In this approach, an amino group at the 2-position of a benzene ring is converted into a diazonium salt. This highly reactive intermediate can then undergo cyclization with a suitable ortho-substituent. For the synthesis of substituted indazoles, this method is particularly versatile. acs.orgnih.govacs.orgresearchgate.net

For example, 2-methylanilines can be converted to their corresponding diazonium tetrafluoroborate (B81430) salts, which then cyclize in the presence of potassium acetate (B1210297) and a phase-transfer catalyst like 18-crown-6 (B118740) to yield 1H-indazoles. sci-hub.se A metal-free approach using tert-butyl nitrite (B80452) (TBN) has also been developed for the synthesis of indazole derivatives from 2-(indolin-3-ylidenemethyl)aniline derivatives, proceeding through a diazonium salt intermediate. acs.org

Metal-Catalyzed Synthetic Routes

Modern synthetic organic chemistry has increasingly relied on metal-catalyzed reactions to form challenging chemical bonds with high efficiency and selectivity. The synthesis of indazoles has also benefited from these advancements, with palladium-catalyzed reactions being particularly prominent.

Palladium-Catalyzed Cyclizations (e.g., from hydrazones)

Palladium-catalyzed intramolecular C-N bond formation has emerged as a powerful tool for the synthesis of N-heterocycles, including indazoles. researchgate.netthieme-connect.comresearchgate.net This method often involves the cyclization of hydrazones derived from ortho-haloaromatic aldehydes or ketones. researchgate.net The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the intramolecular amination reaction to form the indazole ring. researchgate.net

This strategy has been studied in detail for the synthesis of 1-aryl-1H-indazoles from arylhydrazones of 2-bromoaldehydes. researchgate.net The choice of ligand is crucial for the success of the reaction, with chelating phosphines like rac-BINAP, DPEphos, and dppf showing high effectiveness. researchgate.net The reaction conditions, including the base and solvent, are also optimized to achieve good to high yields of the desired indazole products. researchgate.net While this method is well-established for a range of substituted indazoles, its application to the synthesis of this compound would depend on the compatibility of the nitro and fluoro groups with the catalytic system.

Copper-Mediated Reactions (e.g., oxidative cyclization, Cu(OAc)₂)

Copper-mediated reactions are a cornerstone in the synthesis of N-heterocycles, including the indazole framework. These methods are valued for their efficiency in forming crucial C-N and N-N bonds. Intramolecular cyclization, often via an Ullmann-type reaction, is a prominent strategy. thieme-connect.comacs.org

One effective approach involves the cyclization of ortho-haloaryl N-sulfonylhydrazones. Wang et al. developed a versatile method using copper(II) acetate dihydrate (Cu(OAc)₂·H₂O) as the catalyst. nih.gov This approach is advantageous due to its lower reaction temperatures and reduced catalyst loading compared to other methods. nih.gov Similarly, Cu₂O has been used to catalyze the cyclization of o-haloaryl N-tosylhydrazones, which isomerize under thermal conditions. nih.gov

Another significant copper-catalyzed route is the intramolecular N-arylation of ortho-chlorinated arylhydrazones. This method employs a catalytic system of copper(I) iodide (CuI), potassium hydroxide (B78521) (KOH), and 1,10-phenanthroline (B135089) in DMF at 120 °C to yield N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org While the yields can be moderate, this technique is valuable as it utilizes more accessible and less expensive ortho-chloroaryl precursors compared to their bromo- or iodo- counterparts. beilstein-journals.org

Chen et al. reported an efficient synthesis of 1H-indazoles through a Cu(OAc)₂-mediated N-N bond formation, using molecular oxygen as the sole oxidant. nih.gov The key intermediates, ketimines, are readily prepared from ortho-aminobenzonitriles and organometallic reagents, which then undergo cyclization in the presence of the copper catalyst to give the indazole products in good to excellent yields. nih.gov A scalable, three-step synthesis for 5-bromo-4-fluoro-1-methyl-1H-indazole, a related derivative, also relies on a copper-mediated intramolecular Ullmann reaction as the final ring-closing step. thieme-connect.com

Table 1: Examples of Copper-Mediated Indazole Synthesis

Catalyst SystemSubstrate TypeReaction TypeKey FeaturesReference
Cu(OAc)₂·H₂Oo-Haloaryl N-sulfonylhydrazonesIntramolecular CyclizationLower reaction temperatures and catalyst loading. nih.gov
CuI / KOH / 1,10-phenanthrolineo-Chlorinated arylhydrazonesIntramolecular N-arylationUtilizes inexpensive o-chloro precursors. beilstein-journals.org
Cu(OAc)₂ / O₂Ketimines from o-aminobenzonitrilesOxidative N-N Bond FormationUses oxygen as the terminal oxidant. nih.gov
CopperHydrazone of a bromofluoro-benzaldehydeIntramolecular Ullmann ReactionScalable three-step approach. thieme-connect.com

Silver(I)-Mediated Oxidative C-H Amination

Silver(I)-mediated reactions have emerged as a powerful tool for constructing 1H-indazoles through intramolecular oxidative C-H amination. bohrium.comnih.govacs.orgnih.gov This methodology is particularly effective for synthesizing a diverse range of 3-substituted indazoles, which can be challenging to access via other C-H amination techniques. bohrium.comnih.govnih.gov

The reaction typically involves the treatment of α-ketoester-derived arylhydrazones with a silver(I) oxidant. bohrium.com Mechanistic studies suggest that the reaction proceeds through a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. bohrium.comnih.govacs.orgnih.gov The choice of the silver salt and its counteranion is critical for reaction efficiency, with elevated temperatures often leading to excellent yields. bohrium.com

A patented method also describes the use of silver(I) oxide (Ag₂O) to facilitate the cyclization of derivatives of 4-bromo-2-methoxybenzaldehyde (B1278859) to form the indazole ring. This silver-mediated C-H amination provides a direct route to the indazole core, tolerating a wide array of functional groups including amides, ketones, esters, and even trifluoromethyl (CF₃) groups at the 3-position. nih.gov

Table 2: Silver(I)-Mediated Synthesis of 1H-Indazoles

Silver ReagentSubstrate TypeReaction TypeProposed MechanismReference
Ag(I) salts (e.g., Ag₂CO₃, AgOAc)ArylhydrazonesIntramolecular Oxidative C-H AminationSingle Electron Transfer (SET) bohrium.comnih.govacs.orgnih.gov
Ag₂OAldoxime of benzaldehyde (B42025) derivativesIntramolecular CyclizationC-H Amination

Metal-Free and Organocatalytic Approaches

In line with the principles of green chemistry, metal-free and organocatalytic methods for indazole synthesis have gained significant traction. researchgate.net These approaches avoid the use of potentially toxic and expensive metal catalysts. researchgate.net

A notable metal-free method is the radical nitration of indazoles at the C3-position using tert-butyl nitrite (TBN) as the ·NO₂ radical source and air as a mild, green oxidant. hep.com.cnresearcher.life Mechanistic studies indicate that the reaction is initiated by N1-nitration, followed by a sequential migration of the nitro group to the C3-position. hep.com.cnresearcher.life This method provides good to excellent yields with high regioselectivity. hep.com.cn

Direct aryl C-H amination can also be achieved without metals. For instance, treating diaryl or tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate yields 3-substituted 1H-indazoles. nih.gov Another innovative metal-free route involves the unexpected rearrangement of 7-nitroisatins when reacted with hydrazine hydrate, forming the pyrazole ring of the indazole via a direct C-H amination. researchgate.net

Table 3: Metal-Free and Organocatalytic Indazole Syntheses

ReagentsSubstrate TypeReaction TypeKey FeaturesReference
tert-Butyl Nitrite (TBN) / AirIndazolesRadical C3-NitrationUses air as a mild, green oxidant. hep.com.cnresearcher.life
I₂ / KI / NaOAcKetone HydrazonesDirect Aryl C-H AminationIodine-mediated cyclization. nih.gov
Hydrazine Hydrate7-NitroisatinsRearrangement / C-H AminationForms indazole via pyrazole ring formation. researchgate.net

Strategic Introduction of Fluoro and Nitro Groups

The synthesis of this compound requires careful planning for the introduction of the fluorine and nitro functional groups onto the indazole scaffold. The regioselectivity of these reactions is paramount.

The introduction of a nitro group onto the indazole ring is typically achieved through electrophilic nitration. A standard and common method involves the use of a mixture of nitric acid and sulfuric acid under controlled temperature conditions. For the synthesis of this compound, this nitration would be performed on a 7-fluoro-1H-indazole precursor. The position of nitration is directed by the existing substituents on the benzene ring portion of the indazole. The synthesis of 7-fluoroindazole itself can start from precursors like 4-acetamido-2-nitrotoluene, which undergoes nitration with fuming nitric acid as part of a multi-step sequence. rsc.org Radical nitration at the C3 position has also been reported using systems like Fe(NO₃)₃/TEMPO/O₂. chim.it It has been noted that among the various C-nitro-1H-indazoles, the 7-nitro-1H-indazole derivatives are of particular interest for their biological activity, such as inhibiting nitric oxide synthase (NOS). researchgate.net

Direct fluorination of the indazole ring to produce high yields of a specific isomer is challenging. chim.it Consequently, the most common and effective strategy is to incorporate the fluorine atom early in the synthetic sequence by using a fluorinated starting material. rsc.org

For example, the synthesis of 7-fluoro-1H-indazole can be accomplished by the cyclization of a substituted 2,3-difluorobenzaldehyde (B42452) with hydrazine hydrate. chemicalbook.com Another route starts from 4-fluoro-2-nitrotoluene, which is reduced and protected before cyclization. rsc.org This precursor-based approach ensures the fluorine atom is correctly positioned from the outset. An alternative, though less common, method is nucleophilic aromatic substitution (S_NAr), where a different leaving group on the aromatic ring is displaced by a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent. The synthesis of fluorinated indazoles can also be achieved through more complex ANRORC-like (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangements of fluorinated oxadiazole precursors. researchgate.net

Introducing other halogens, such as bromine and iodine, onto the indazole ring is a key strategy for creating versatile synthetic handles. These halogens can be readily converted into other functional groups through reactions like metal-catalyzed cross-coupling. chim.it

The C3 position of the indazole ring is particularly amenable to halogenation. chim.it Iodination can be achieved using molecular iodine (I₂) or N-iodosuccinimide (NIS), often under basic conditions or in a solvent like hexafluoroisopropanol (HFIP). chim.it Bromination is frequently carried out using molecular bromine (Br₂) in solvents like DMF or a mixture of acetic acid and chloroform. chim.it N-bromosuccinimide (NBS) is also a widely used and effective reagent for regioselective C3-bromination. chim.it These halogenated indazoles, such as a 4-bromo-7-fluoro-5-nitro-1H-indazole, can then undergo further nucleophilic substitution reactions at the halogenated positions to build more complex molecules. smolecule.com

Derivatization and Functionalization of the Indazole Scaffold

The derivatization of the this compound scaffold is a key area of research, focusing on the introduction of various functional groups to modulate its physicochemical and biological properties. Methodologies for these transformations are continually being refined to achieve higher yields, regioselectivity, and functional group tolerance.

The electron-deficient nature of the aromatic ring in this compound, enhanced by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions. smolecule.comdiva-portal.org This allows for the displacement of the fluorine atom or the nitro group by various nucleophiles.

The fluorine atom at the C7 position is susceptible to substitution by nucleophiles like hydroxides, alkoxides, and amines under appropriate conditions. smolecule.comambeed.com This reactivity allows for the introduction of a diverse range of substituents at this position. Similarly, the nitro group can be a target for nucleophilic substitution, although this is less common than its reduction. smolecule.com The outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile employed. diva-portal.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Indazole Scaffolds

Starting Material Nucleophile Product Reference
4-Fluoro-3-hydroxy-7-nitro-1H-indazole Various nucleophiles Substituted 3-hydroxy-7-nitro-1H-indazoles smolecule.com
4-Bromo-7-fluoro-5-nitro-1H-indazole Halogenating agents or nucleophiles Substituted 5-nitro-1H-indazoles smolecule.com
Fluoro-nitro substituted diaryliodonium salts Piperidine Piperidyl-substituted nitroarenes diva-portal.org

The selective reduction of the nitro group at the C4 position to an amino group is a crucial transformation, as the resulting 7-fluoro-1H-indazol-4-amine is a versatile intermediate for further derivatization. ambeed.comsmolecule.com This reduction can be achieved using various reducing agents.

Common methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of metallic reagents such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media. ambeed.comresearchgate.net The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule. For instance, sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce nitro groups but can be activated by transition metal complexes like Ni(PPh₃)₄. jsynthchem.com The resulting amino group can then serve as a handle for a wide array of subsequent reactions, including acylation, alkylation, and the formation of heterocyclic rings. researchgate.net

Table 2: Reagents for Selective Nitro Group Reduction

Reagent Conditions Reference
Hydrogen gas with a metal catalyst Catalytic hydrogenation ambeed.com
Tin(II) chloride Acidic conditions ambeed.comresearchgate.net
Iron filings with acid Acidic conditions ambeed.com
Sodium borohydride / Ni(PPh₃)₄ Room temperature, ethanol jsynthchem.com

The functionalization of the indazole ring through alkylation and arylation at its nitrogen and carbon atoms is a primary strategy for creating diverse molecular libraries. The regioselectivity of these reactions is a key challenge and is influenced by steric and electronic factors of both the indazole substrate and the electrophile. nih.gov

N-Alkylation and N-Arylation: Direct alkylation of the indazole core can lead to a mixture of N1 and N2 isomers. beilstein-journals.org The ratio of these products is dependent on the substitution pattern of the indazole ring and the reaction conditions. nih.govthieme-connect.de For instance, the presence of a nitro group at the C7 position has been shown to favor N2 alkylation. nih.govthieme-connect.de N-arylation can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov

C-Functionalization: Direct C-H functionalization is an increasingly important method for introducing substituents at the C3 and C7 positions. nih.gov C3-functionalization can be achieved through various methods, including lithiation followed by reaction with an electrophile or through transition metal-catalyzed cross-coupling reactions. chim.itmit.edu The C7 position can also be functionalized, often following a halogenation step. researchgate.net

Table 3: Regioselectivity in Indazole Alkylation

Substituent at C7 Preferred Site of Alkylation Reference
NO₂ N2 nih.govthieme-connect.de
CO₂Me N2 nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl moieties to the indazole scaffold. researchgate.netrsc.org These reactions typically involve the coupling of a halo-indazole with an organoboron reagent in the presence of a palladium catalyst and a base. rsc.orgrsc.org

For the Suzuki-Miyaura reaction to be successful on the this compound core, a halogen (typically bromine or iodine) is often introduced at a specific position, such as C3, to act as the coupling partner. chim.it The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and preventing side reactions. researchgate.netrsc.org This methodology allows for the synthesis of a wide array of biaryl and heteroaryl-substituted indazoles, which are of significant interest in drug discovery. nih.gov

Table 4: Components of a Typical Suzuki-Miyaura Reaction

Component Function Examples Reference
Palladium Catalyst Facilitates the catalytic cycle Pd(PPh₃)₄, PdCl₂(dppf) researchgate.netrsc.org
Organoboron Reagent Source of the aryl/heteroaryl group Arylboronic acids, boronic esters rsc.orgrsc.org
Base Activates the organoboron reagent and neutralizes acid formed K₂CO₃, Cs₂CO₃ researchgate.netrsc.org
Solvent Provides the reaction medium 1,4-dioxane/water, toluene rsc.orgnih.gov

Chemical Reactivity and Mechanistic Studies of 7 Fluoro 4 Nitro 1h Indazole

Electrophilic and Nucleophilic Substitution Patterns

The electronic nature of 7-fluoro-4-nitro-1H-indazole is dominated by the electron-withdrawing properties of both the fluoro and nitro substituents. This profoundly influences the reactivity of the bicyclic system, generally deactivating the benzene (B151609) ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution.

Reactivity of the Nitro Group at Position 7

The nitro group at the C-7 position significantly deactivates the indazole ring towards electrophilic substitution due to its strong electron-withdrawing nature. However, it plays a crucial role in directing incoming reagents and can itself be involved in specific transformations. For instance, the synthesis of 3,7-dinitro-1H-indazole has been achieved from 7-nitroindazole (B13768), indicating that the existing nitro group at C-7 can direct a subsequent nitration to the C-3 position of the pyrazole (B372694) ring. researchgate.netchim.it

Conversely, the presence of the nitro group at C-7 can sterically or electronically hinder reactions that proceed readily with other nitro-isomers. A notable example is the reaction with formaldehyde (B43269) in aqueous HCl, where 4-nitro, 5-nitro, and 6-nitro-1H-indazoles react to form (1H-indazol-1-yl)methanol derivatives, but 7-nitro-1H-indazole does not participate. researchgate.net The C-7 nitro group, in conjunction with other substituents, makes the aromatic ring electron-deficient, thereby facilitating nucleophilic aromatic substitution reactions. smolecule.com

Reactivity of the Fluoro Group at Position 4

The fluorine atom at the C-4 position of the indazole ring is susceptible to nucleophilic substitution. ambeed.comambeed.com Its reactivity as a leaving group is enhanced by the electron-withdrawing effect of the nitro group at C-7, which stabilizes the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of functional groups at the C-4 position by displacing the fluoride (B91410) ion. smolecule.comossila.com

Table 1: Examples of Nucleophilic Substitution on Fluorinated Aromatic Systems

Nucleophile Reagent Example Product Type
Amine R-NH₂ 4-Amino-7-nitro-1H-indazole derivative
Alkoxide R-ONa 4-Alkoxy-7-nitro-1H-indazole derivative
Hydroxide (B78521) NaOH 4-Hydroxy-7-nitro-1H-indazole
Azide (B81097) Sodium Azide 4-Azido-7-nitro-1H-indazole

Directed Reactivity due to Ring Substituents

The regioselectivity of reactions involving this compound is controlled by the directing effects of the existing substituents. Both the C-4 fluoro and C-7 nitro groups are electron-withdrawing, which deactivates the benzene portion of the ring for electrophilic attack but activates it for nucleophilic displacement, particularly at the C-4 position.

Advanced synthetic strategies, such as directed ortho-metalation (DoM), can overcome the inherent reactivity patterns. queensu.ca In this methodology, a directing metalation group (DMG), often installed at the N-1 position of the indazole, can direct a strong base to deprotonate a specific adjacent position. This strategy has been successfully employed for the C-7 functionalization of indazoles. queensu.ca For instance, a palladium-catalyzed direct C-7 arylation of indazoles bearing an electron-withdrawing group has been developed, showcasing a method to form new carbon-carbon bonds at this position. acs.org The interplay between the substituents and the chosen reaction conditions allows for controlled functionalization of the indazole core.

Reduction and Oxidation Pathways

The functional groups of this compound allow for distinct reductive and oxidative transformations, with the reduction of the nitro group being a particularly well-studied pathway.

Selective Reduction of the Nitro Group

The nitro group at C-4 is readily reduced to a primary amine, yielding 4-amino-7-fluoro-1H-indazole. This transformation is a key step in the synthesis of more complex molecules and can be achieved with high selectivity, leaving the fluoro group and the indazole ring system intact. smolecule.com A variety of reducing agents and conditions can be employed for this purpose.

Common methods include catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C). Other effective systems involve the use of metals in acidic media or reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. jsynthchem.com For example, the reduction of related nitroaromatic compounds has been successfully carried out using hydrazine (B178648) hydrate (B1144303) with ferric chloride or activated carbon. atlantis-press.com A patented process also describes the selective reduction of nitro groups using bisulfite as the reductant in the presence of non-noble metal catalysts under mild conditions. google.com

Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups

Reagent(s) Catalyst/Conditions Product Reference
Hydrogen Gas (H₂) Palladium on Carbon (Pd/C) Aromatic Amine
Hydrazine Hydrate Ferric Chloride (FeCl₃), Reflux Aromatic Amine atlantis-press.com
Sodium Borohydride (NaBH₄) Ni(PPh₃)₄, Ethanol, RT Aromatic Amine jsynthchem.com
Sodium Bisulfite (NaHSO₃) Non-Noble Metal Catalyst Aromatic Amine google.com

Oxidative Transformations

The oxidation of this compound is less commonly documented than its reduction. In general, the indazole ring itself can be susceptible to oxidation under certain conditions. For instance, related indazole systems can be oxidized to form N-oxides using peracids like m-chloroperoxybenzoic acid (m-CPBA). ambeed.com Additionally, oxidative transformations of derivatives, such as the oxidation of 1-aryl-3-perfluoroalkyl-6,7-dihydro-1H-indazol-4(5H)-ones with selenium dioxide, have been reported to yield indazole-4,5-diones. researchgate.net However, specific studies detailing the oxidative pathways for this compound are not prevalent in the reviewed literature. The strong electron-withdrawing nature of the substituents would likely make the benzene ring resistant to oxidative degradation.

Intramolecular and Intermolecular Reaction Pathways

The reactivity of this compound is dictated by the electronic interplay between the indazole core, the electron-withdrawing nitro group, and the electronegative fluorine atom. These features create a scaffold amenable to a variety of transformations.

Intramolecular Reactions:

One potential intramolecular reaction is the formation of a bicyclic system through the interaction of the nitro group with a neighboring position, although this is less common for nitro groups compared to other functionalities. A more plausible intramolecular interaction involves hydrogen bonding between the N-H of the pyrazole ring and an oxygen atom of the nitro group at the 4-position. This type of interaction can influence the compound's conformation and reactivity.

Intermolecular Reactions:

The intermolecular reactivity of this compound is expected to be diverse, involving several key reaction types:

Reduction of the Nitro Group: The nitro group is readily susceptible to reduction under various conditions to yield 7-fluoro-4-amino-1H-indazole. This transformation is a cornerstone in the functionalization of nitroaromatic compounds, as the resulting amino group can be further modified through diazotization, acylation, and other reactions.

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can react with electrophiles such as alkyl halides or aryl halides (under catalytic conditions) to form N-substituted indazole derivatives. The regioselectivity of this reaction (N1 vs. N2 substitution) is often influenced by the reaction conditions and the nature of the substituents on the indazole ring.

Electrophilic Substitution: While the indazole ring is generally less reactive towards electrophiles than benzene due to the presence of the nitrogen atoms, and further deactivated by the nitro and fluoro substituents, electrophilic substitution reactions such as halogenation or nitration at other positions might be possible under forcing conditions. The directing effects of the existing substituents would play a crucial role in determining the position of the incoming electrophile.

Cross-Coupling Reactions: The presence of a halogen (fluorine) provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of complex derivatives.

A summary of the inferred intermolecular reaction pathways is presented in Table 1.

Table 1: Inferred Intermolecular Reaction Pathways of this compound

Reaction TypeReagents/ConditionsExpected Product(s)
Nucleophilic Aromatic SubstitutionNucleophiles (e.g., RO⁻, R₂NH)Substitution of the fluorine atom or other leaving groups
Nitro Group ReductionReducing agents (e.g., H₂/Pd, SnCl₂, Fe/HCl)7-fluoro-4-amino-1H-indazole
N-AlkylationAlkyl halides, baseN1- and/or N2-alkylated derivatives
N-ArylationAryl halides, catalyst (e.g., Cu, Pd), baseN1- and/or N2-arylated derivatives
Cross-Coupling ReactionsBoronic acids (Suzuki), alkenes (Heck), amines (Buchwald-Hartwig) with a Pd catalystC-C or C-N coupled products at the 7-position

Reaction Mechanism Elucidation for Specific Transformations

While specific mechanistic studies for this compound are not available, the mechanisms for its key transformations can be elucidated by drawing parallels with well-understood reactions of related compounds.

Mechanism of Nitro Group Reduction:

The reduction of the nitro group to an amine is a well-established transformation that can proceed through different mechanisms depending on the reducing agent used.

Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium on carbon (Pd/C) and a source of hydrogen (H₂ gas or a transfer hydrogenation reagent), the reaction proceeds through a series of steps on the catalyst surface. The nitro group is sequentially reduced to a nitroso group (-NO), a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).

Metal-Acid Reduction: Using a metal such as tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl), the reaction involves a series of single-electron transfers from the metal to the nitro group. The acidic medium provides protons for the formation of water from the oxygen atoms of the nitro group.

Mechanism of Nucleophilic Aromatic Substitution (SNA_r):

The S_NA_r mechanism is a two-step process:

Addition of the Nucleophile: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, the fluorine atom). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group.

Departure of the Leaving Group: The leaving group (fluoride ion) is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substituted product.

The rate of this reaction is influenced by the nature of the leaving group, the strength of the nucleophile, and the degree of activation of the aromatic ring by the electron-withdrawing groups.

Mechanism of N-Alkylation:

The N-alkylation of the indazole ring typically proceeds via a standard S_N2 mechanism. The nucleophilic nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new N-C bond and the displacement of the halide ion in a single concerted step. The presence of a base is often required to deprotonate the indazole N-H, increasing its nucleophilicity.

A summary of the key mechanistic steps for these transformations is provided in Table 2.

Table 2: Elucidation of Reaction Mechanisms for Key Transformations of this compound

TransformationMechanistic StepsKey Intermediates/Transition States
Nitro Group Reduction (Catalytic Hydrogenation)1. Adsorption of the nitro compound onto the catalyst surface. 2. Stepwise reduction via nitroso and hydroxylamino intermediates. 3. Desorption of the amino product.Nitrosoindazole, Hydroxylaminoindazole
Nucleophilic Aromatic Substitution (SNA_r)1. Nucleophilic attack on the aromatic ring. 2. Formation of a resonance-stabilized Meisenheimer complex. 3. Expulsion of the fluoride leaving group.Meisenheimer complex
N-Alkylation (S_N2)1. Deprotonation of the indazole N-H (if a base is used). 2. Concerted attack of the nucleophilic nitrogen on the alkyl halide and displacement of the halide.Pentacoordinate transition state

Computational and Theoretical Investigations of 7 Fluoro 4 Nitro 1h Indazole

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its chemical reactivity and behavior. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile, while the LUMO represents its ability to accept an electron, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netajchem-a.com

For aromatic nitro-compounds, the HOMO is typically localized over the π-system of the aromatic ring, while the LUMO is often centered on the electron-withdrawing nitro group. The presence of a fluorine atom, an electronegative substituent, can also influence the energy levels of these orbitals. The charge transfer within the molecule can be understood by evaluating the HOMO-LUMO gap. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters
ParameterDescriptionSignificance in 7-fluoro-4-nitro-1H-indazole
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential.Indicates the molecule's capacity to donate electrons. Influenced by the indazole ring system.
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity.Indicates the molecule's capacity to accept electrons, with a significant contribution from the nitro group.
Energy Gap (ΔE = ELUMO - EHOMO)The energy difference between the LUMO and HOMO.A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), B3LYP)

Quantum chemical calculations are essential for obtaining detailed information about the molecular structure and properties of this compound. Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost. server.lyresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional used in DFT calculations for organic molecules. researchgate.netresearchgate.net

Geometry optimization is a computational process used to find the equilibrium structure of a molecule, which corresponds to the minimum energy on the potential energy surface. mdpi.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. DFT methods, particularly with basis sets like 6-31G* or 6-311++G(d,p), are employed to perform these optimizations. nih.gov The calculations would confirm the planarity of the indazole ring system and determine the orientation of the nitro group relative to the ring.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. mdpi.com It is calculated by mapping the electrostatic potential onto the electron density surface. MEP maps are valuable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.com

In an MEP map of this compound:

Negative Regions (Red/Yellow): These areas have a high electron density and represent sites that are attractive to electrophiles. For this molecule, the most negative potential is expected to be localized around the oxygen atoms of the nitro group and the fluorine atom, due to their high electronegativity.

Positive Regions (Blue): These areas are electron-deficient and represent sites susceptible to nucleophilic attack. Positive potential is typically found around the hydrogen atoms, particularly the N-H proton of the indazole ring.

Neutral Regions (Green): These areas have an intermediate potential.

Tautomerism and Isomeric Stability Studies

Indazole and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. Understanding the stability of these tautomers is crucial as it can affect the compound's chemical and biological properties. researchgate.net

The two most common tautomeric forms of indazole are the 1H- and 2H-tautomers, where the proton is located on the N1 and N2 nitrogen atoms of the pyrazole (B372694) ring, respectively. nih.gov For the parent indazole molecule, computational studies have consistently shown that the 1H-tautomer is more stable than the 2H-tautomer. nih.gov Calculations at the MP2/6-31G** level indicate that the 1H-form is more stable by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov This preference for the 1H-tautomer generally holds for many substituted indazoles. The two forms exist in a dynamic equilibrium, but the position of this equilibrium is typically shifted heavily towards the more stable 1H-tautomer.

Table 2: Relative Stability of Indazole Tautomers
TautomerDescriptionGeneral Stability Trend
1H-IndazoleProton is on the N1 nitrogen atom.Generally the more stable tautomer. nih.gov
2H-IndazoleProton is on the N2 nitrogen atom.Generally the less stable tautomer. nih.gov

The presence and position of substituents on the indazole ring can significantly influence the relative stability of the tautomers. nih.gov Both the fluorine atom at position 7 and the nitro group at position 4 are electron-withdrawing groups, which can alter the electron density distribution within the heterocyclic ring.

Reaction Pathway Modeling and Transition State Analysis

Theoretical studies on the reactivity of nitro-substituted indazoles have provided a foundational understanding of their chemical behavior. For instance, in the context of the addition of 1H-indazole and its nitro derivatives to formaldehyde (B43269), computational methods have been employed to elucidate the reaction mechanism. While specific reaction pathway modeling and transition state analysis for this compound are not extensively detailed in available literature, general principles from related compounds can be inferred.

Such studies typically involve density functional theory (DFT) calculations to map the potential energy surface of a reaction. This process identifies the lowest energy pathway from reactants to products, crucially characterizing the transition state—the highest energy point along this path. The energy of this transition state determines the activation energy and, consequently, the reaction rate. For nitro-indazoles, these calculations can reveal how the electron-withdrawing nature of the nitro group and the position of substituents influence the nucleophilicity of the indazole nitrogens and the stability of reaction intermediates. A study on the reaction of various nitro-1H-indazoles with formaldehyde in an acidic medium noted that 7-nitro-1H-indazole was unreactive under conditions where other isomers reacted, a phenomenon that could be explored in detail through transition state analysis to understand the energetic barriers involved.

Predictive Modeling for Structure-Activity Relationships (SAR)

Predictive modeling is a cornerstone of modern drug discovery, allowing for the rational design of molecules with enhanced biological activity. For indazole derivatives, which are known to possess a wide range of pharmacological properties, computational SAR studies are invaluable.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecules, such as this compound, to the active site of a biological target like a protein or enzyme.

The process involves placing the ligand (the small molecule) into the binding site of the receptor in various conformations and orientations and scoring each pose based on a force field that estimates the binding free energy. High-scoring poses suggest favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for biological activity. Although specific docking studies featuring this compound are not prominently published, numerous studies on other indazole derivatives demonstrate the utility of this approach. These studies reveal common interaction patterns for the indazole scaffold, which often acts as a hydrogen bond donor or acceptor, guiding the design of new, more potent inhibitors for various therapeutic targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion, offering insights into the stability of ligand-protein complexes, the role of solvent molecules, and conformational changes that may occur upon binding.

For a ligand like this compound, an MD simulation would typically start with the best-docked pose in its target protein. The simulation, run over nanoseconds or longer, would reveal how the ligand and protein adapt to each other. Key analyses of the simulation trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of crucial hydrogen bonds predicted by docking.

These simulations can validate docking results and provide a more accurate estimation of binding free energy, thereby refining the understanding of the structure-activity relationship.

Bioisosteric Replacement Studies using Computational Methods

Bioisosteric replacement is a strategy in medicinal chemistry for modifying a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving pharmacological properties. Computational methods are instrumental in identifying and evaluating potential bioisosteres before their synthesis.

For this compound, a computational bioisosteric replacement study might explore alternatives for the nitro group or the fluorine atom. For example, the nitro group could be computationally replaced with other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF3) group. The fluorine atom could be swapped for other halogens or a methyl group. Computational tools would then be used to:

Calculate the physicochemical properties (e.g., size, lipophilicity, electronic effects) of the new analogs.

Perform molecular docking and MD simulations to predict how the replacement affects binding to a specific target.

This in silico screening process helps prioritize which analogs are most likely to retain or improve biological activity, thereby streamlining the drug design and discovery process.

Supramolecular Interactions in Crystal Packing (Theoretical Aspects)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Understanding these supramolecular interactions is crucial as they influence the physical properties of the solid state, such as solubility and melting point.

Theoretical analysis of the crystal packing of this compound would involve examining its crystal structure to identify key intermolecular forces. These interactions typically include:

Hydrogen Bonds: The N-H group of the indazole ring is a strong hydrogen bond donor, likely forming N-H···N or N-H···O bonds with neighboring molecules.

π-π Stacking: The aromatic indazole ring can interact with adjacent rings through π-π stacking.

Halogen Bonds: The fluorine atom can act as a halogen bond acceptor.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. The analysis helps in understanding how the interplay of different functional groups—the indazole core, the nitro group, and the fluorine atom—directs the three-dimensional assembly of the molecules in the solid state.

Advanced Spectroscopic and Structural Characterization of 7 Fluoro 4 Nitro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and it provides invaluable data for 7-fluoro-4-nitro-1H-indazole.

¹H, ¹³C, ¹⁹F, and ¹⁵N NMR for Structural Elucidation

A combination of proton (¹H), carbon-13 (¹³C), fluorine-19 (¹⁹F), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy is essential for unambiguously determining the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For the indazole core, distinct signals are expected for the protons on the bicyclic ring system, with their chemical shifts and coupling constants influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The positions of the carbon signals are significantly affected by the attached substituents. For instance, the carbon atom bonded to the fluorine will show a characteristic splitting pattern due to C-F coupling. cdnsciencepub.com

¹⁹F NMR: ¹⁹F NMR is particularly crucial for confirming the presence and position of the fluorine substituent. A single resonance in the ¹⁹F NMR spectrum would confirm the single fluorine atom in the structure. rsc.org

¹⁵N NMR: ¹⁵N NMR spectroscopy can be used to probe the electronic environment of the nitrogen atoms in the pyrazole (B372694) ring and the nitro group, aiding in the differentiation of tautomers and providing insight into hydrogen bonding. semanticscholar.orgnih.govresearchgate.net

Table 1: Representative NMR Data for Substituted Indazoles

Nucleus Chemical Shift (ppm) Range Key Features
¹H 7.0 - 9.0 Aromatic protons, NH proton (broad)
¹³C 110 - 160 Aromatic carbons, C-F and C-NO₂ signals
¹⁹F -110 to -125 Signal for the fluorine atom
¹⁵N -80 to -180 Signals for pyrazole and nitro group nitrogens

Note: The exact chemical shifts for this compound would require experimental determination.

Solid-State NMR (CPMAS) for Tautomeric and Packing Information

Solid-state NMR, particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), offers insights into the structure and dynamics of this compound in its crystalline form. This technique is especially useful for determining the dominant tautomeric form (1H- or 2H-indazole) in the solid state, which can differ from the solution state. cdnsciencepub.comcsic.es The chemical shifts in the solid-state ¹³C and ¹⁵N NMR spectra can reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing effects. cdnsciencepub.comcsic.es Studies on related fluorinated and nitrated indazoles have demonstrated the power of CPMAS NMR in identifying the specific tautomer present in the crystal lattice. csic.esresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indazole ring (typically in the range of 3100-3400 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively), and C-F bond vibrations. mdpi.comrsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the nitro group and the aromatic ring system.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Spectroscopic Technique
N-H stretch 3100 - 3400 IR
Aromatic C-H stretch 3000 - 3100 IR, Raman
Asymmetric NO₂ stretch 1500 - 1560 IR
Symmetric NO₂ stretch 1330 - 1370 IR, Raman
C=C aromatic stretch 1400 - 1600 IR, Raman
C-F stretch 1000 - 1400 IR
C-N stretch 1200 - 1350 IR

Note: These are general ranges and the precise peak positions would be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and assessing the purity of this compound. rsc.org HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its molecular formula with a high degree of confidence. rsc.org This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thereby confirming the identity of the target molecule and ruling out potential impurities. rsc.orgrsc.org

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govcsic.es For this compound, a single-crystal X-ray diffraction study would provide unambiguous information about its molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. csic.es

Analysis of Intramolecular Hydrogen Bonding

A key structural feature that can be elucidated by X-ray crystallography is the presence and nature of hydrogen bonding. In the case of this compound, there is a strong possibility of an intramolecular hydrogen bond forming between the N-H of the indazole ring and an oxygen atom of the adjacent nitro group at the 7-position. researchgate.net The analysis of the crystal structure would reveal the precise geometry of this hydrogen bond, including the donor-acceptor distance and the angle, which are crucial for understanding the compound's conformation and stability. csic.esresearchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
1H-indazole

Intermolecular Interactions and Crystal Packing Motifs

While a specific crystal structure for this compound is not publicly available, the intermolecular interactions and packing motifs can be inferred from studies of structurally related indazole derivatives. The dominant interactions expected to define the crystal packing of this compound include hydrogen bonding and π-π stacking.

Hydrogen Bonding: The N-H group of the indazole ring is a potent hydrogen bond donor. In the solid state, N-unsubstituted indazoles consistently form N-H···N hydrogen bonds. These interactions can lead to the formation of various supramolecular assemblies. For instance, many indazole derivatives form centrosymmetric dimers through a pair of N-H···N hydrogen bonds, creating a characteristic R22(8) ring motif. researchgate.netiucr.org Alternatively, these hydrogen bonds can link molecules in a head-to-tail fashion, resulting in one-dimensional chains known as catemers . researchgate.net The formation of catemers can sometimes lead to chiral supramolecular structures, such as helices, even from achiral molecular units. ujaen.es In the case of this compound, the oxygen atoms of the nitro group also present potential hydrogen bond acceptor sites, which could lead to more complex hydrogen-bonding networks.

π-π Stacking: The planar aromatic indazole ring system facilitates π-π stacking interactions, which are crucial in stabilizing the crystal lattice. In many indazole derivatives, these interactions occur between the fused pyrazole and benzene (B151609) rings of adjacent molecules, often with centroid-to-centroid distances indicative of significant orbital overlap. For example, in 1-ethyl-5-nitro-1H-indazole, π-π interactions between the five- and six-membered rings contribute to the three-dimensional packing, with an inter-centroid distance of 3.591 Å. grafiati.com The electron-withdrawing nature of the fluorine and nitro substituents in this compound would likely enhance these π-π stacking interactions. smolecule.comvulcanchem.com

Other Interactions: The fluorine atom can participate in weaker C-H···F hydrogen bonds, further influencing the crystal packing. ossila.com The interplay of these various intermolecular forces—strong N-H···N hydrogen bonds, π-π stacking, and weaker C-H···F and C-H···O interactions—will ultimately determine the specific packing motif adopted by this compound, which could range from simple dimeric structures to more complex catemeric or helical arrangements.

Interaction Type Potential Motifs Relevant Analogues
N-H···N Hydrogen BondingDimers (R22(8) motif), Catemers (linear or helical chains)3-methyl-1H-indazole (dimers), 3-trifluoromethyl-1H-indazole (catemers), tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (dimers) researchgate.netiucr.org
π-π StackingFace-to-face or offset stacking of indazole rings1-Ethyl-5-nitro-1H-indazole, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole grafiati.com
C-H···O/F Hydrogen BondingAdditional stabilization of the primary packing motifsGeneral observations in fluorinated and nitrated organic compounds ossila.com

Conformational Analysis in the Solid State

The conformational flexibility of this compound is primarily associated with the orientation of the nitro group relative to the indazole ring.

Planarity of the Indazole Ring: The fused indazole ring system is inherently planar. X-ray crystallographic studies of various indazole derivatives confirm the planarity of this bicyclic core. researchgate.netiucr.org

Orientation of the Nitro Group: The primary conformational variable in the solid state is the dihedral angle between the plane of the nitro group and the plane of the indazole ring. In many nitro-substituted aromatic compounds, the nitro group is nearly coplanar with the aromatic ring to maximize resonance stabilization. However, steric hindrance from adjacent substituents or crystal packing forces can induce a slight twist. For instance, in 1-ethyl-5-nitro-1H-indazole, the nitro group is twisted by only 4.0° out of the plane of the indazolyl moiety. grafiati.com In the case of this compound, the proximity of the nitro group at position 4 to the fluorine atom at position 7 might lead to some degree of non-planarity due to steric and/or electrostatic repulsion.

Biological Activity Research and Mechanistic Elucidation in Vitro & Non Clinical

Enzyme Inhibition Studies (Target-Specific)

The following subsections describe the inhibitory profile of indazole derivatives against several key enzymes implicated in disease pathways.

Indazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial in cell signaling and cancer progression. rsc.org The fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that have garnered significant attention as therapeutic targets due to their frequent abnormalities in tumors. nih.govnih.gov

First-generation FGFR inhibitors are typically non-selective, inhibiting a range of other tyrosine kinases like VEGFR, PDGFR, and Bcr-Abl. nih.gov Research has focused on developing more selective FGFR inhibitors to reduce off-target effects. researchgate.net For instance, a series of 1H-indazole-based derivatives were found to inhibit FGFR1-3 with IC50 values in the micromolar range (0.8–90 μM). mdpi.com One notable compound from this series demonstrated IC50 values of 2.0 ± 0.4 μM for FGFR1, 0.8 ± 0.3 μM for FGFR2, and 4.5 ± 1.6 μM for FGFR3. mdpi.com

Ponatinib, a multi-targeted kinase inhibitor containing an indazole-related core, potently inhibits Bcr-Abl with an IC50 of 0.37 nM and its T315I mutant at 2.0 nM. cedarlanelabs.com It also shows inhibitory activity against FGFR, VEGFR, PDGFRα, c-Src, and c-Kit. cedarlanelabs.com

Note: The table below includes data for related indazole kinase inhibitors to provide context for the potential activity of 7-fluoro-4-nitro-1H-indazole.

Compound/Derivative ClassTarget Kinase(s)IC50 Values
1H-Indazole DerivativesFGFR1-30.8–90 μM
Ponatinib (AP24534)Bcr-Abl0.37 nM
Ponatinib (AP24534)Bcr-Abl (T315I mutant)2.0 nM
Ponatinib (AP24534)PDGFRα1.1 nM
Ponatinib (AP24534)c-Src5.4 nM
Ponatinib (AP24534)c-Kit12.5 nM

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune evasion in cancer by catalyzing the rate-limiting step of tryptophan catabolism. frontiersin.orgnih.govresearchgate.net This leads to the suppression of T-cell proliferation and differentiation, creating an immunosuppressive tumor microenvironment. frontiersin.orgnih.gov Consequently, IDO1 has become an attractive target for cancer immunotherapy. nih.gov

Indazole-based structures have been explored as scaffolds for new IDO1 inhibitors. rsc.org For example, 3-substituted 1H-indazoles have demonstrated potent inhibitory activity, with some derivatives showing IC50 values in the nanomolar range (e.g., 720 nM and 770 nM). mdpi.com The presence of the 1H-indazole ring is considered crucial for this strong inhibitory activity. mdpi.com While direct studies on this compound are not specified, related indazole compounds have shown significant IDO1 inhibition, with some achieving over 50% inhibition at a 10 µM concentration.

Note: The table below presents data for related indazole-based IDO1 inhibitors.

Compound/Derivative ClassTarget EnzymeIC50 Value / % Inhibition
3-Substituted 1H-IndazolesIDO1720 nM, 770 nM
Indazole DerivativesIDO1>50% inhibition at 10 µM

7-Nitroindazole (B13768), a closely related compound, is known as a non-selective inhibitor of nitric oxide synthase (NOS) isoforms in vitro. caymanchem.comwikipedia.org It inhibits neuronal NOS (nNOS) with a Ki of 0.16 µM. semanticscholar.org Despite its lack of in vitro isoform selectivity, some in vivo studies suggest it may exhibit tissue selectivity, potentially accumulating in the nervous system without significantly affecting endothelial NOS (eNOS) and thus blood pressure. semanticscholar.orgworktribe.com

The IC50 values for 7-nitroindazole against rat nNOS, bovine eNOS, and rat iNOS are reported as 0.71 µM, 0.78 µM, and 5.8 µM, respectively. caymanchem.com The fluorination of the indazole ring has been explored as a strategy to increase inhibitory potency and selectivity for iNOS (NOS-II). researchgate.net For instance, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole was found to inhibit iNOS activity by 80% without affecting nNOS (NOS-I) activity. researchgate.net

CompoundNOS IsoformIC50 / Ki Value
7-NitroindazolenNOS (rat)0.71 µM caymanchem.com
7-NitroindazoleeNOS (bovine)0.78 µM caymanchem.com
7-NitroindazoleiNOS (rat)5.8 µM caymanchem.com
7-NitroindazolenNOSKi = 0.16 µM semanticscholar.org
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazoleiNOS80% inhibition researchgate.net
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazolenNOSNo effect researchgate.net

Cyclooxygenase (COX) enzymes are involved in the inflammatory process. While extensive data on direct COX inhibition by this compound is limited, related indazole and pyrazole (B372694) derivatives have been investigated for their COX-inhibitory effects. rsc.orgacs.org Some 2,3-diphenyl-2H-indazole derivatives have been identified as anti-inflammatory agents displaying in vitro inhibitory activity against COX-2 (36–50% at 10 μM). mdpi.com Additionally, studies on fluorinated indole (B1671886) derivatives have shown potential for dual inhibition of COX-1 and COX-2, suggesting that fluorinated heterocyclic compounds can be promising leads for developing anti-inflammatory drugs. researchgate.net

Note: The table below shows data for related indazole compounds.

Compound/Derivative ClassTarget Enzyme% Inhibition
2,3-diphenyl-2H-indazole derivativesCOX-236–50% at 10 μM mdpi.com

Glucokinase activators and glucagon (B607659) receptor antagonists are therapeutic strategies for managing type 2 diabetes. researchgate.netgoogle.comgoogle.com Indazole carboxamides have been shown to possess anti-diabetic activity by activating glucokinase (GK) in the liver and pancreas. researchgate.net Furthermore, novel indazole-based compounds have been designed as glucagon receptor antagonists. mdpi.com While specific studies on this compound are not available, the indazole scaffold is clearly of interest in the development of molecules targeting these pathways. mdpi.comresearchgate.net

In Vitro Anti-proliferative and Cytotoxicity Assays (Cell Lines)

Indazole derivatives have demonstrated significant anti-proliferative and cytotoxic activities across various cancer cell lines. rsc.orgnih.gov For example, novel indazol-pyrimidine derivatives showed potent cytotoxic effects against MCF-7 (breast cancer), A549 (lung cancer), and Caco2 (colorectal cancer) cell lines. nih.govresearchgate.net

Specifically, certain derivatives exhibited IC50 values as low as 1.629 μM against MCF-7 cells. nih.govresearchgate.net In another study, 6-substituted aminoindazole derivatives were evaluated against five different cancer cell lines, including HCT116 (colorectal), A549 (lung), SK-HEP-1 (liver), SNU-638 (gastric), and MDA-MB-231 (breast), with some compounds showing notable suppressive effects. rsc.org The anti-proliferative activity of these compounds is often linked to the induction of cell cycle arrest and apoptosis. rsc.orgnih.govresearchgate.net

Note: The table below summarizes the cytotoxic activity of various indazole derivatives against different cancer cell lines.

Derivative ClassCell LineCancer TypeIC50 Value (µM)
Indazol-pyrimidineMCF-7Breast1.629 - 4.798 nih.govresearchgate.net
Indazol-pyrimidineA549Lung2.305 - 3.304 nih.govresearchgate.net
6-substituted aminoindazolesHCT116Colorectal2.5 - 26.7 rsc.org
Indazol-pyrimidineCaco2ColorectalStronger than reference nih.govresearchgate.net
6-substituted aminoindazolesSK-HEP-1, MDA-MB-231Liver, Breast> 20 (most compounds) rsc.org

Dose-Response Analysis (IC50/EC50 Determination)

Dose-response analyses are crucial for quantifying the potency of a compound. For indazole derivatives, IC50 values, which represent the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%, have been determined in various studies. For instance, a series of 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives showed antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC50 values ranging from 5 to 15 μM. nih.gov In another study, novel 1H-indazole derivatives demonstrated potent inhibitory activity against the L858R/T790M double mutant of EGFR with an IC50 value of 0.07 μM. mdpi.com A series of 3-substituted 1H-indazoles were found to have potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) with IC50 values of 720 and 770 nM. nih.gov

Similarly, EC50 values, the concentration of a drug that gives a half-maximal response, are determined to assess potency. For example, certain uracil-substituted DAPYs, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), have shown excellent activity against wild-type HIV-1 with an EC50 of 5.6 nM. nih.gov Another series of acetamide-substituted analogs exhibited promising activity against the HIV-1 WT strain with EC50 values of 59.5 nM and 54.8 nM. nih.gov

Table 1: IC50/EC50 Values for Selected Indazole Derivatives

Compound Class Target/Cell Line Activity Value Reference
6-Nitro/6-Amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles NCI-H460 Lung Carcinoma Antiproliferative (IC50) 5-15 μM nih.gov
1H-Indazole derivative EGFR (L858R/T790M double mutant) Inhibitory (IC50) 0.07 μM mdpi.com
3-Substituted 1H-indazoles IDO1 Enzyme Inhibitory (IC50) 720 and 770 nM nih.gov
Uracil-substituted DAPYs HIV-1 (Wild-Type) Antiviral (EC50) 5.6 nM nih.gov
Acetamide-substituted DOR analogs HIV-1 (Wild-Type) Antiviral (EC50) 54.8 and 59.5 nM nih.gov

Cell Cycle Analysis

Cell cycle analysis is a method to study the progression of cells through their growth and division phases. Research has shown that certain indazole derivatives can induce cell cycle arrest. For example, a study on 6-substituted aminoindazole derivatives found that compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) caused G2/M cell cycle arrest in human colorectal cancer cells (HCT116). rsc.org This effect was observed after treating the cells with the compound for 24 and 48 hours, indicating its potential to inhibit cancer cell proliferation by halting the cell division process. rsc.org Other research has also pointed to the ability of indazole derivatives to induce apoptosis and cell cycle arrest in human cancer cell lines.

Antimicrobial Activity Investigations

Indazole derivatives have demonstrated notable potential as antimicrobial agents. smolecule.comsmolecule.com Studies have shown that the introduction of a nitro group can contribute to the antimicrobial efficacy of these compounds. longdom.orgtandfonline.com For instance, certain 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have been tested for their antibacterial activity. nih.gov Specifically, compounds 12a and 13b from this series exhibited minimum inhibitory concentrations (MIC) of 250 and 62.5 μg/mL, respectively, against Neisseria gonorrhoeae. nih.gov Furthermore, some indazole derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. longdom.org The antifungal potential of these compounds has also been investigated, with some derivatives showing activity against fungal strains like Candida albicans and Rhizopus oryzae. longdom.orgtandfonline.com

Table 2: Antimicrobial Activity of Selected Nitro-Indazole Derivatives

Compound Microorganism MIC (μg/mL) Reference
12a (a 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivative) Neisseria gonorrhoeae 250 nih.gov
13b (a 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivative) Neisseria gonorrhoeae 62.5 nih.gov

Elucidation of Molecular Mechanisms of Action (In Vitro)

Understanding the molecular mechanisms of action is fundamental to drug discovery. For this compound and related compounds, several mechanisms have been explored in vitro.

Bioreduction of Nitro Group and Reactive Intermediate Formation

The nitro group is a key functional group that can undergo bioreduction in biological systems. This process can lead to the formation of reactive intermediates that may be responsible for the compound's biological effects. The reduction of the nitro group to an amino group can alter the molecule's interaction with target enzymes. smolecule.com This transformation is a critical step in the mechanism of action for many nitroaromatic compounds.

Receptor Binding and Modulation of Cellular Pathways

Indazole derivatives are known to interact with various biological targets, including enzymes and receptors, which contributes to their pharmacological effects. smolecule.com The structural features of these compounds, including the presence of fluorine and nitro groups, can enhance binding affinities to specific receptors involved in disease pathways. For example, indazole derivatives have been identified as inhibitors of protein kinases, which are crucial in cell signaling and cancer progression. They can also modulate cellular pathways by affecting various biochemical processes. smolecule.com

Interaction with Biological Macromolecules (e.g., enzymes, receptors)

The biological activity of this compound is largely attributed to its interactions with various molecular targets. The indazole scaffold is present in numerous compounds that act as inhibitors of enzymes such as receptor tyrosine kinases (e.g., EGFR, FGFR, VEGFR) and serine/threonine kinases (e.g., aurora kinase, cyclin-dependent kinase). rsc.org The nitro group itself can be reduced to an amino group, which can change how the compound interacts with target enzymes. Research on related indazole derivatives has shown their potential to inhibit specific enzymes involved in various diseases, highlighting the importance of direct interaction with biological macromolecules. nih.govsmolecule.com

Structure-Based Drug Design Principles in Pre-Clinical Research

The pre-clinical investigation of this compound is guided by structure-based drug design (SBDD), a computational and rational approach to discovering and optimizing new drug candidates. uni-muenster.de This methodology leverages the three-dimensional structural information of the target protein to design molecules that can bind with high affinity and selectivity. The structural components of this compound—the indazole scaffold, the nitro group at position 7, and the fluorine atom at position 4—are key determinants of its interactions with biological targets. longdom.org

The indazole core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide variety of biological targets. researchgate.netacs.org The nitrogen-containing heterocyclic ring system provides a versatile framework for establishing multiple types of interactions, including hydrogen bonding and aromatic stacking, with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. researchgate.net

The 7-nitro group is a critical feature for biological activity. Among the various C-nitro-1H-indazole isomers, only those with the nitro group at the 7-position have demonstrated significant inhibitory properties in certain studies. researchgate.netnih.gov The nitro group is an electron-withdrawing moiety that can influence the electronic properties of the entire molecule, potentially participating in redox reactions or forming specific interactions that are pivotal for its biological effect. In the context of SBDD, the precise positioning and orientation of this nitro group are modeled to maximize favorable contacts with the target protein.

The introduction of a fluorine atom at the 4-position is a strategic modification intended to enhance the compound's pharmacological profile. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, increase binding affinity, and modulate physicochemical properties like lipophilicity. researchgate.net Studies on related indazole derivatives have shown that fluoro-substitutions can enhance anticancer efficacy. longdom.org In SBDD, the fluorine atom can be used to form specific halogen bonds or to alter the local electronic environment to improve interactions with the target.

Structural ComponentImplication in Structure-Based Drug DesignPotential Interaction Type
1H-Indazole ScaffoldProvides a core framework for binding to diverse biological targets. researchgate.netacs.orgHydrogen bonding, Aromatic/π-π stacking
7-Nitro GroupConsidered essential for inhibitory activity based on related compounds. researchgate.net Can participate in key binding interactions and redox processes. Hydrogen bonding, Dipole-dipole interactions
4-Fluoro GroupEnhances metabolic stability and binding affinity. Can improve overall anticancer efficacy. longdom.orgHalogen bonding, Hydrophobic interactions

Assay Reproducibility and Validation Strategies in Biological Studies

Ensuring the reproducibility and validity of biological assays is fundamental to the pre-clinical evaluation of any potential therapeutic agent, including this compound. Discrepancies in biological activity data can arise from several factors, necessitating robust validation strategies.

Key strategies for ensuring assay reproducibility include:

Compound Purity and Integrity: The purity of the test compound is paramount. Impurities can lead to off-target effects or inaccurate measurements of potency (e.g., IC₅₀ values). The purity of this compound should be verified using methods like High-Performance Liquid Chromatography (HPLC) to be above a stringent threshold (e.g., >98%). Proper storage conditions are also critical, as some functional groups may be sensitive to light or temperature, leading to degradation over time.

Standardization of Protocols: All experimental protocols, from cell culture conditions to the final assay readout, must be meticulously standardized. This includes cell line authentication, passage number, reagent concentrations, and incubation times. For enzyme inhibition assays, the concentrations of the enzyme, substrate, and any co-factors must be consistent across experiments.

Orthogonal Assays: Employing multiple, distinct assay formats to measure the same biological endpoint can help validate initial findings. For instance, if an initial screening assay suggests inhibition of a specific kinase, this could be confirmed using a different technology platform (e.g., a biophysical binding assay in addition to a cell-based functional assay).

Reference Compounds: The inclusion of well-characterized standard inhibitors or reference compounds in every assay run allows for the normalization of data and provides a benchmark for assessing the potency and selectivity of the test compound. researchgate.net For instance, when evaluating the inhibitory activity of this compound, it can be compared against other known inhibitors like 7-nitroindazole. researchgate.net

Statistical Analysis and Data Reporting: Rigorous statistical analysis must be applied to the experimental data. Results should be reported with clear indicators of variance (e.g., standard deviation or standard error of the mean) from multiple independent experiments. This transparency is crucial for the independent verification and replication of the findings. europa.eu

By implementing these validation strategies, researchers can generate high-quality, reproducible data that provides a reliable foundation for advancing this compound through the drug discovery pipeline.

CompoundTarget/ActivityReported IC₅₀ (µM)
7-Nitroindazole (7NI)Neuronal NOS Inhibition0.3
6-Fluoro-4-nitroindazoleKinase Inhibition5.2
3-Iodo-7-nitroindazoleAntitumor Activity8.7
This table presents comparative biological activity data for related nitroindazole derivatives to provide context for the potential activity of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Variation of Substituents on the Indazole Ring

Impact of Halogen and Nitro Group Position and Nature

The position and nature of halogen and nitro groups on the indazole ring are critical determinants of a compound's biological activity. The electron-withdrawing properties of these groups can significantly alter the electronic distribution within the molecule, influencing its binding affinity to biological targets.

The presence of a nitro group, particularly at the C4 position, can be crucial for certain biological activities. For instance, the nitro group at position 4 is thought to facilitate bioreduction to reactive intermediates, which can enhance cytotoxicity in cancer cells. Analogs lacking this nitro group often exhibit reduced potency. Similarly, the position of the nitro group can affect reactivity; for example, 7-nitro-1H-indazole does not react with formaldehyde (B43269) under conditions where 4-nitro, 5-nitro, and 6-nitro-1H-indazoles do. acs.org Among the C-nitro-1H-indazoles, only the 7-nitro derivatives have shown inhibitory properties for nitric oxide synthase (NOS). researchgate.net

Halogen substitution also plays a pivotal role. Fluorine, in particular, is known to enhance biological activity. researchgate.netmdpi.com The introduction of a fluorine atom can increase electronegativity and alter the electronic properties of the molecule. For example, a 7-fluoro group on the indazole scaffold has been shown to act as a hydrogen bond acceptor, replacing a carbonyl group of an amide in factor Xa inhibitors and maintaining a crucial hydrogen bond interaction with the protein. acs.org This resulted in a significant increase in inhibitory potency compared to the non-fluorinated analogs. acs.org The positioning of halogens like bromine and chlorine can improve lipophilicity and enhance binding to hydrophobic pockets in enzymes. However, the specific position is critical, as positional isomers with different halogen placements can exhibit divergent biological activities due to steric and electronic differences. For instance, in a series of CCR4 antagonists, only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogs being preferred. acs.org

The interplay between the nitro and halogen groups is also significant. In 4-fluoro-3-iodo-7-nitro-1H-indazole, the combination of these electron-withdrawing groups and the bulky iodine atom influences the molecule's reactivity and potential for forming intermolecular interactions.

CompoundKey SubstituentsImpact on Activity/Property
4-Nitro-1H-indazole derivativesNitro group at C4Can enhance cytotoxicity through bioreduction.
7-Nitro-1H-indazoleNitro group at C7Shows inhibitory properties against nitric oxide synthase (NOS). researchgate.net
7-Fluoroindazole derivativesFluoro group at C7Can act as a hydrogen bond acceptor, significantly increasing inhibitory potency of factor Xa inhibitors. acs.org
6-Bromo-3-chloro-4-nitro-1H-indazoleBromo at C6, Chloro at C3, Nitro at C4Halogens improve lipophilicity; nitro group is critical for potent cytotoxicity.

Effects of Alkyl, Aryl, and Other Groups at N1, N2, C3, C4, C6, C7

The introduction of various substituents at different positions on the indazole ring, including the nitrogen atoms (N1 and N2) and carbon atoms (C3, C4, C6, and C7), has been extensively studied to modulate the biological activity and physicochemical properties of indazole derivatives.

N1 and N2 Positions: Alkylation at the N1 and N2 positions of the indazole ring significantly influences the properties of the resulting isomers. Generally, N1-substituted indazoles are thermodynamically more stable, while N2-isomers are often kinetically favored. researchgate.net The nature of the substituent at these positions can affect the aromatic character of the fused rings; N1-substitution tends to maintain the aromaticity of the benzene (B151609) ring, whereas N2-substitution confers a more aromatic character to the pyrazole (B372694) ring. arabjchem.org The choice of N1 or N2 substitution can also impact biological activity. For instance, in a series of CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were found to be the most potent. acs.org The steric and electronic effects of the N-substituent can also dictate the regioselectivity of further reactions on the indazole ring. nih.gov

C3 Position: The C3 position is often a key site for modification. In some cases, substitution at C3 is crucial for activity. For example, in a series of indoleamine 2,3-dioxygenase 1 (IDO1) enzyme inhibitors, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be critical for strong inhibitory activity. mdpi.com However, in other contexts, an unsubstituted C3 position is desirable. The higher reactivity of the C3 position compared to C7 can be a limitation in synthesizing C7-substituted derivatives, necessitating strategies to bypass C3 functionalization. rsc.org

C4 Position: The C4 position has been shown to be a critical point for introducing substituents that can significantly enhance biological activity. In the development of CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be the more potent substituents. acs.org The electronic nature of the substituent at C4 can also influence the regioselectivity of reactions at other positions, such as C7. rsc.org

C6 and C7 Positions: Substitutions at the C6 and C7 positions are also important for modulating activity. In the context of CCR4 antagonists, only small groups were tolerated at C5, C6, or C7, with C6 analogues being preferred. acs.org C7-substituted indazoles, particularly those with sulfonamide moieties, have shown interesting anticancer activities. rsc.org The electronic effects of substituents at C7 can influence the N1/N2 regioselectivity of alkylation. For instance, electron-withdrawing groups like NO2 or CO2Me at C7 can lead to excellent N2 regioselectivity. researchgate.net Furthermore, C7-fluorination has been shown to lead to compounds with high hypotensive and bradycardic activities in certain series. researchgate.net

PositionSubstituent TypeObserved Effects
N1meta-substituted benzyl groupsPotent CCR4 antagonists. acs.org
N2Alkyl groupsKinetically favored product in alkylation reactions. researchgate.net
C3Carbohydrazide moietyCrucial for IDO1 inhibitory activity. mdpi.com
C4Methoxy or hydroxyl groupsPotent CCR4 antagonists. acs.org
C6Small groupsPreferred over C5 or C7 substitution in some CCR4 antagonists. acs.org
C7Fluoro groupCan lead to high hypotensive and bradycardic activities. researchgate.net
C7Electron-withdrawing groups (e.g., NO2)Promotes N2-alkylation. researchgate.net

Bioisosteric Replacements and Their Influence on Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing lead compounds by substituting one functional group with another that has similar physical or chemical properties, with the aim of improving biological activity, selectivity, or pharmacokinetic parameters. sci-hub.se In the context of indazole derivatives, this approach has been effectively utilized.

A notable example of bioisosteric replacement involves the 7-fluoro group on the indazole scaffold. In a series of factor Xa inhibitors, the 7-fluoroindazolyl moiety was designed as a bioisostere for a carbonyl group of an amide found in earlier inhibitors. acs.org X-ray crystallography revealed that the 7-fluoro atom successfully mimicked the hydrogen bonding interaction of the amide carbonyl by forming a hydrogen bond with the N-H of Gly216 in the protein's active site. acs.org This strategic replacement led to a remarkable 60-fold increase in factor Xa inhibitory potency. acs.org

The indazole nucleus itself can be considered a bioisostere of other heterocyclic systems, such as indole (B1671886), or even a catechol moiety. researchgate.netgoogle.com For instance, indazole has been used as a bioisosteric replacement for the catechol group in compounds with therapeutic activities like phosphodiesterase-4 (PDE4) inhibition. google.com This highlights the versatility of the indazole scaffold in mimicking the structural and electronic features of other key pharmacophores.

Furthermore, within the indazole framework, various functional groups can be replaced with their bioisosteres. For example, a carboxylic acid group can be replaced by a tetrazole or an acylsulfonamide, which can be tolerated in dual MCL-1/BCL-xL inhibitors. rsc.org Other potential bioisosteric replacements for a fluorine atom include trifluoromethyl or cyano groups, which can be used to modulate properties like lipophilicity and metabolic stability.

The systematic exchange of hydrogen with fluorine (fluorine scanning) is a common bioisosteric strategy to influence properties like membrane permeability and metabolic stability. sci-hub.seacs.org The introduction of fluorine can alter the electronic properties of the molecule, enhance binding affinity, and improve metabolic stability. smolecule.com

Electronic and Steric Effects on Biological Activity

Fluorine substitution is another key example of electronic effects at play. The high electronegativity of fluorine can enhance binding affinity, as seen in factor Xa inhibitors where a 7-fluoro group acts as a hydrogen bond acceptor. acs.org The introduction of fluorine can also improve metabolic stability by strengthening adjacent C-H bonds.

Steric Effects: The size and spatial arrangement of substituents (steric effects) are equally important in determining biological activity. Bulky groups can cause steric hindrance, preventing the molecule from fitting optimally into the binding pocket of a target protein. Conversely, a certain degree of steric bulk may be necessary for favorable interactions.

In a series of CCR4 antagonists, it was observed that only small groups were tolerated at the C5, C6, and C7 positions of the indazole ring, indicating that larger substituents in these regions were detrimental to activity. acs.org The regioselectivity of reactions on the indazole ring can also be controlled by steric effects. For instance, in the functionalization of unsymmetrical azobenzenes to form indazoles, steric hindrance can direct the reaction to the less hindered C-H bond. acs.org

The interplay between electronic and steric effects is often complex. In the alkylation of indazoles, both electronic and steric factors of the substituents on the indazole ring affect the ratio of N-1 and N-2 alkylated products. researchgate.net Similarly, the biological activity of positional isomers can differ significantly due to a combination of altered steric and electronic profiles. A comprehensive understanding of these effects is therefore essential for the rational design of potent and selective indazole-based therapeutic agents.

Computational Contributions to SAR/SPR (as detailed in Section 4.5)

Computational methods have become an indispensable tool in modern drug discovery, providing valuable insights into Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). For indazole derivatives, these in silico approaches have been instrumental in rationalizing experimental observations and guiding the design of new, more potent compounds.

Density Functional Theory (DFT) calculations have been employed to support the interpretation of experimental data for 4- and 7-nitroindazoles. arabjchem.org These calculations can provide information on the electronic structure, molecular orbitals, and reactivity of the molecules, helping to explain their physicochemical properties and potential pharmacological effects. arabjchem.org

Molecular docking studies are frequently used to predict the binding mode of indazole derivatives within the active site of their biological targets. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For example, the structure of a factor Xa co-crystal with a 7-fluoroindazole inhibitor confirmed the key hydrogen bonding interaction predicted by computational models. acs.org By understanding these interactions, medicinal chemists can design modifications to the indazole scaffold that are expected to enhance binding.

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational technique that has been applied to indazole derivatives. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can identify the key structural features that are most important for activity and can be used to predict the activity of new, unsynthesized compounds.

In silico screening, often in conjunction with fragment-based drug design, has been used to identify novel indazole-based inhibitors for targets such as fibroblast growth factor receptors (FGFRs). nih.gov These computational approaches can rapidly screen large virtual libraries of compounds, prioritizing those with the highest likelihood of being active for subsequent experimental testing.

Emerging Research Directions and Future Perspectives for 7 Fluoro 4 Nitro 1h Indazole

Development of Novel Synthetic Methodologies for Complex Derivatives

While classical methods for indazole synthesis exist, the demand for structurally complex and diverse derivatives necessitates the development of more sophisticated and efficient synthetic strategies. benthamdirect.com Future efforts will likely focus on late-stage functionalization and catalytic methods that offer high regioselectivity and functional group tolerance.

Key emerging methodologies include:

Transition-Metal Catalysis : Techniques such as palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are being adapted for unprotected N-rich heterocycles like indazoles, enabling the introduction of various substituents. nih.gov Silver(I)-mediated intramolecular oxidative C-H amination has also emerged as an efficient route to construct substituted 1H-indazoles that are otherwise difficult to synthesize. bohrium.com

C-H Functionalization : Direct C-H functionalization, for instance through rhodium(III) catalysis, provides an atom-economical way to forge new carbon-carbon or carbon-heteroatom bonds on the indazole core, bypassing the need for pre-functionalized starting materials. smolecule.com

Modern Cyclization Techniques : Research is ongoing into novel cyclization reactions, such as those starting from o-fluorobenzaldehydes and their oximes with hydrazine (B178648), which can effectively eliminate competitive side reactions like the Wolf-Kishner reduction. acs.org Other approaches involve the cyclization of o-haloaryl N-sulfonylhydrazones catalyzed by copper salts. mdpi.comnih.gov

Flow Chemistry and Green Approaches : The synthesis of indazole variants is increasingly benefiting from green chemistry principles and catalyst-based approaches, which promise higher efficiency and selectivity. benthamdirect.comlongdom.org

These advanced methods will be crucial for synthesizing complex derivatives of 7-fluoro-4-nitro-1H-indazole, allowing for precise modifications to tailor its biological activity or material properties.

Synthetic ApproachCatalyst/Reagent ExampleApplicationReference(s)
C-H Amination Silver(I)Synthesis of 3-substituted 1H-indazoles bohrium.com
Cross-Coupling Palladium (Pd), Copper (Cu)Halogenation, Iodination, Arylation
Cyclization Hydrazine on o-fluorobenzaldehyde oximesFormation of indazole ring from aldehyde precursors acs.org
Oxidative Benzannulation Pd(OAc)₂/P(tBu)₃·HBF₄Synthesis of 1H-indazoles from pyrazoles and alkynes nih.gov

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is becoming indispensable for the rational design of new chemical entities. For indazole derivatives, computational tools are accelerating the discovery process by predicting molecular properties and guiding synthetic efforts.

Structure-Activity Relationship (SAR) Studies : Computational analyses, including Quantitative Structure-Activity Relationship (QSAR) models, help identify key structural features that influence biological activity. longdom.orgresearchgate.net For instance, studies have shown that nitro and fluoro substitutions can significantly enhance the anticancer efficacy of indazole derivatives. longdom.org

Molecular Docking : Docking simulations are used to predict the binding modes of indazole-based inhibitors within the active sites of target proteins, such as protein kinases and enzymes. researchgate.netresearchgate.netnih.gov This allows for the structure-based design of more potent and selective inhibitors. nih.gov

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are employed to understand the electronic structure, reactivity, and spectroscopic properties of indazoles. nwu.edu.cn This is particularly valuable for designing molecules with specific optoelectronic properties for materials science applications.

The integration of these in silico techniques with experimental validation allows researchers to move beyond trial-and-error approaches, enabling the more efficient, resource-conscious development of this compound derivatives with desired therapeutic or material functions. researchgate.netresearchgate.net

Exploration of New Biological Targets (in vitro)

Indazole-based compounds are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov The unique electronic nature of this compound, conferred by its electron-withdrawing substituents, makes it and its future derivatives prime candidates for exploring a range of biological targets in vitro.

Emerging and established targets for indazole scaffolds include:

Protein Kinases : Many indazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial in cell signaling and cancer progression. researchgate.net Targets of interest include Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Unc-51-Like Kinase 1 (ULK1). nih.govresearchgate.netnih.gov

Nitric Oxide Synthase (NOS) : Certain fluorinated and nitrated indazoles are potent and selective inhibitors of NOS isozymes. researchgate.netresearchgate.netresearchgate.net The fluorination of the aromatic ring has been shown to increase inhibitory potency and selectivity for the inducible NOS (iNOS) isoform. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) : The IDO1 enzyme is an important target in cancer immunotherapy. Novel 1H-indazole derivatives have shown remarkable inhibitory activity against IDO1. nih.gov

Antimicrobial Targets : Various substituted indazoles have demonstrated effectiveness against different bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents. smolecule.comsmolecule.commdpi.com

Future research will involve screening this compound and its derivatives against these and other novel biological targets to uncover new therapeutic potentials. smolecule.com

Target ClassSpecific Example(s)Therapeutic AreaReference(s)
Protein Kinases FGFR, VEGFR-2, ULK1Oncology nih.govresearchgate.netnih.gov
Synthase Enzymes Nitric Oxide Synthase (NOS)Inflammation, Neuroprotection researchgate.netresearchgate.netresearchgate.net
Oxygenase Enzymes Indoleamine 2,3-dioxygenase (IDO1)Oncology (Immunotherapy) nih.gov
Antimicrobial Various bacterial and fungal targetsInfectious Diseases smolecule.comsmolecule.commdpi.com

Applications in Chemical Probes and Biological Tool Development

The functionalizability of the indazole core makes it an attractive scaffold for the development of chemical probes and biological tools. These tools are essential for studying biological processes, identifying new drug targets, and validating mechanisms of action. The this compound structure is a valuable starting point for creating such probes.

The reactive sites on the indazole ring allow for the attachment of:

Reporter Tags : Fluorophores or biotin (B1667282) can be conjugated to the indazole scaffold to allow for visualization in fluorescence microscopy or for affinity purification of target proteins.

Photoaffinity Labels : Groups that can be activated by light to form covalent bonds with nearby biological macromolecules can be installed, enabling the irreversible labeling and subsequent identification of binding partners.

Click Chemistry Handles : The introduction of azide (B81097) or alkyne groups allows for facile and specific ligation with other molecules via "click chemistry," a powerful tool for bioconjugation. chemscene.com

By serving as a core building block, this compound can be elaborated into sophisticated molecular probes to help elucidate complex biological pathways and identify novel therapeutic targets.

Investigation of Material Science Applications (e.g., Optoelectronic Properties)

Beyond medicinal chemistry, the indazole heterocycle is gaining attention in materials science due to its conjugated π-electron system and favorable electronic properties. benthamdirect.com The incorporation of a fluorine atom and a nitro group in this compound can further tune these properties, opening up new avenues for research in advanced materials.

Potential applications include:

Organic Electronics : Fluorinated indazoles are being explored as building blocks for organic semiconductors used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). ossila.com The fluorine atom can enhance intermolecular interactions and improve charge mobility and stability. ossila.com

Dye-Sensitized Solar Cells (DSSCs) : The highly conjugated indazole molecule is a powerful chromophore, making it suitable for use as a photosensitizer in DSSCs. ossila.com

Coordination Chemistry and Catalysis : The pyrazole (B372694) moiety of the indazole can coordinate with metal centers (e.g., Cu, Pd, Ir, Eu) to form complexes. ossila.com These coordination compounds have potential applications in catalysis and as triplet photosensitizers with efficient ligand-to-metal energy transfer. ossila.commdpi.com

Future work will focus on synthesizing polymers and metal-organic frameworks (MOFs) incorporating the this compound unit to explore and optimize their optoelectronic, catalytic, and sensing properties. csic.es

Addressing Current Challenges in Indazole Chemistry Research

Despite significant progress, several challenges remain in the field of indazole chemistry that represent active areas of future research.

Regioselectivity : A persistent challenge in indazole synthesis is controlling the regioselectivity of reactions, particularly N-alkylation, which often leads to a mixture of N1 and N2 isomers. researchgate.net Developing synthetic protocols that provide exclusive access to one regioisomer is a key goal.

Synthetic Efficiency and Sustainability : Many current synthetic routes require harsh conditions, multi-step procedures, or expensive transition-metal catalysts. acs.orggoogle.com There is a continuous need for milder, more efficient, and "greener" synthetic methods that reduce waste and energy consumption. benthamdirect.com

Functionalization of the Indazole Core : While C-H functionalization is promising, the selective functionalization at specific positions of the indazole ring, especially in the presence of multiple directing groups like in this compound, remains a complex task that requires further methodological development. researchgate.net

Understanding Tautomerism : Indazoles exist in tautomeric forms (1H and 2H), with the 1H-tautomer being generally more stable. researchgate.netnih.gov The specific tautomeric form can significantly influence the compound's properties and biological interactions, and controlling or predicting the dominant tautomer in different environments is an ongoing research interest.

Addressing these fundamental challenges will be critical to unlocking the full potential of this compound and other complex indazole derivatives in both medicine and materials science.

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